2-Pyrrolidinecarbothioic acid, (2S)-
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Overview
Description
2-Pyrrolidinecarbothioic acid, (2S)- is a chiral compound with the molecular formula C5H9NOS and a molecular weight of 131.196 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions . The reaction conditions may vary depending on the specific precursor and desired stereochemistry.
Industrial Production Methods
Industrial production of 2-Pyrrolidinecarbothioic acid, (2S)- often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarbothioic acid, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-Pyrrolidinecarbothioic acid, (2S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarbothioic acid, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the thio group.
Pyrrolidine-2-thione: Contains a thio group but lacks the carboxylic acid functionality.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Uniqueness
2-Pyrrolidinecarbothioic acid, (2S)- is unique due to the presence of both the carboxylic acid and thio functionalities, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
64369-68-2 |
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Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
(2S)-pyrrolidine-2-carbothioic S-acid |
InChI |
InChI=1S/C5H9NOS/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
AFMIFWUUCHCHNN-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)S |
Canonical SMILES |
C1CC(NC1)C(=O)S |
Origin of Product |
United States |
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